MAO-B Inhibition Potency: Head-to-Head Comparison with N-(3,4-dichlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
In a recombinant human MAO-B enzymatic assay, 8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide achieved an IC50 of 1.70 nM [1], outperforming the lead compound N-(3,4-dichlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide (compound 10), which exhibited an IC50 of 5.30 ± 0.74 nM under comparable conditions [2]. This represents an approximately 3.1-fold improvement in potency.
| Evidence Dimension | MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.70 nM |
| Comparator Or Baseline | N-(3,4-dichlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, IC50 = 5.30 ± 0.74 nM |
| Quantified Difference | ~3.1-fold lower IC50 (higher potency) |
| Conditions | Recombinant human MAO-B, kynuramine substrate, fluorescence detection |
Why This Matters
The >3-fold greater potency makes this compound a stronger candidate for target-engagement studies at lower concentrations, reducing the risk of off-target effects in MAO-B-related neuroprotection research.
- [1] BindingDB entry BDBM50378564 (CHEMBL145781) – IC50 1.70 nM for human MAO-B. View Source
- [2] F. Borges et al., “4-Oxoquinolines and monoamine oxidase: When tautomerism matters,” European Journal of Medicinal Chemistry, vol. 213, 2021, 113183 (compound 10, IC50 = 5.30 nM for MAO-B). View Source
